N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine
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Description
Scientific Research Applications
Oxidative N-dealkylation and Cyclopropylamines
Research has shown that cyclopropylamines can undergo oxidative N-dealkylation, a process that is catalyzed by enzymes such as horseradish peroxidase. This process is critical for understanding how cyclopropyl-containing compounds are metabolized in biological systems. A study demonstrated the fate of the cyclopropyl group during this oxidative process, highlighting the formation of highly reactive intermediates, which could be relevant for the study of compounds like N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Shaffer, Morton, & Hanzlik, 2001).
Electrophilic Aminations and Synthesis of Complex Molecules
The ability to introduce nitrogen-containing groups into molecules is fundamental for the synthesis of many bioactive compounds. Research into electrophilic aminations, particularly using oxaziridines, has provided valuable insights into the synthesis of complex molecules with potential applications in medicinal chemistry. This chemistry could be relevant for derivatives of the mentioned compound, offering pathways for creating novel structures with enhanced biological activities (Andreae & Schmitz, 1991).
Catalytic Copolymerization and Material Science Applications
The study of catalytic systems for copolymerization of epoxides and carbon dioxide into polycarbonates presents an application in material science, potentially relevant for the chemical manipulation or synthesis of related compounds. Such research offers insights into sustainable material production and could inspire the development of new materials based on the structural motifs of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Devaine-Pressing, Dawe, & Kozak, 2015).
Antioxidant and Anti-haemolytic Activities
The synthesis and characterization of acyl thiourea derivatives from cyclohexanecarbonyl isothiocyanate have shown good antioxidant and anti-haemolytic activities. These properties are significant for the development of new therapeutic agents, indicating that compounds with similar structures may have potential applications in medicine and pharmacology (Haribabu et al., 2015).
Photoredox-catalyzed Transformations
Research into photoredox-catalyzed transformations, such as the oxo-amination of aryl cyclopropanes, offers a method for constructing β-amino ketone derivatives, which are valuable in drug design and synthesis. This demonstrates the potential for using light-driven processes to functionalize molecules similar to the compound , enabling the creation of structurally diverse and complex molecules (Ge et al., 2019).
properties
IUPAC Name |
[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMONLGSYXOORBR-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine |
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